molecular formula C6H3BrF3N B6242320 4-bromo-2-(difluoromethyl)-3-fluoropyridine CAS No. 1804758-63-1

4-bromo-2-(difluoromethyl)-3-fluoropyridine

Cat. No.: B6242320
CAS No.: 1804758-63-1
M. Wt: 226
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Description

4-Bromo-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H3BrF2N. This compound is a pyridine derivative that has gained significant attention in scientific research due to its potential biological activity and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-(difluoromethyl)pyridine with bromine in the presence of a catalyst such as copper bromide . The reaction conditions often include controlled temperature and pressure to ensure the desired substitution pattern on the pyridine ring.

Industrial Production Methods

Industrial production of 4-bromo-2-(difluoromethyl)-3-fluoropyridine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-3-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce a range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-bromo-2-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor, leading to modulation of neurotransmitter activity and various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(difluoromethyl)-3-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and potential for forming diverse derivatives .

Properties

CAS No.

1804758-63-1

Molecular Formula

C6H3BrF3N

Molecular Weight

226

Purity

95

Origin of Product

United States

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